molecular formula C₁₂H₁₅N₅O₃ B1147483 (1R,3R,4R)-Entecavir CAS No. 1367369-76-3

(1R,3R,4R)-Entecavir

Cat. No. B1147483
M. Wt: 277.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir is an antiviral medicine used to treat liver infection caused by the hepatitis B virus . It belongs to the family of medicines called antivirals and works by inhibiting the DNA synthesis in the Hepatitis B virus . It is not a cure for hepatitis but it helps to keep the virus from reproducing and causing more liver damage .


Synthesis Analysis

The synthesis of Entecavir involves a stereoselective boron–aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety. Its cyclization is catalyzed by Cp2TiCl through an intramolecular radical addition of an epoxide to an alkyne. The coupling with a purine derivative is achieved by a Mitsunobu reaction .


Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue . Its molecular formula is C12H15N5O3, and it has an average mass of 277.279 Da . The structure of Entecavir includes a guanine base attached to a sugar (ribose) molecule .


Chemical Reactions Analysis

Entecavir is a guanosine nucleoside analogue that selectively inhibits the Hepatitis B virus, blocking all three steps in the replication process . It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the HBV polymerase .


Physical And Chemical Properties Analysis

Entecavir has a molecular weight of 277.28 and its formula is C12H15N5O3 . It is slightly soluble in water (2.4mg/ml) and the pH of the saturated solution in water is 7.9 at 25°C .

Future Directions

Entecavir is currently used as a first-line treatment for chronic hepatitis B virus infection. It is recommended to take it on an empty stomach, at least 2 hours before or 2 hours after a meal . The future directions of Entecavir are still under research and development.

properties

IUPAC Name

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-9-((1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.